molecular formula C20H21N3O B1302840 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine CAS No. 849925-02-6

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine

Cat. No.: B1302840
CAS No.: 849925-02-6
M. Wt: 319.4 g/mol
InChI Key: CPRQKDVHUSKGTQ-UHFFFAOYSA-N
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Description

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a diphenylmethyl group and a 1,2,4-oxadiazole ring, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

The synthesis of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The diphenylmethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is incorporated via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Diphenylmethyl-substituted compounds: These compounds feature the diphenylmethyl group and may exhibit similar chemical reactivity.

    Piperidine derivatives: Compounds with a piperidine ring can have comparable pharmacological properties. The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.

Properties

IUPAC Name

3-benzhydryl-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-22-20(24-23-19)17-11-13-21-14-12-17/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQKDVHUSKGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375582
Record name 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-02-6
Record name 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Benzhydryl-1,2,4-oxadiazol-5-yl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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